molecular formula C13H14N2<br>C13H14N2<br>NH2C6H4CH2C6H4NH2 B1144025 4,4/'-Methylenedianiline--d8 CAS No. 1219795-26-2

4,4/'-Methylenedianiline--d8

Cat. No.: B1144025
CAS No.: 1219795-26-2
M. Wt: 198.26 g/mol
InChI Key: YBRVSVVVWCFQMG-UHFFFAOYSA-N
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Description

4,4’-Methylenedianiline-d8 is a deuterated form of 4,4’-Methylenedianiline, an organic compound with the formula CH2(C6H4NH2)2. This compound is a colorless solid, although commercial samples can appear yellow or brown. It is primarily used as a precursor to polyurethanes and other polymer materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Methylenedianiline-d8 can be synthesized by the reaction of deuterated aniline (C6D5NH2) with formaldehyde (CH2O) in the presence of hydrochloric acid (HCl). The reaction typically involves heating the mixture to facilitate the formation of the methylene bridge between the two aniline molecules .

Industrial Production Methods: On an industrial scale, the production of 4,4’-Methylenedianiline-d8 follows a similar route, with the use of deuterated aniline to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and the use of catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Methylenedianiline-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4’-Methylenedianiline-d8 has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,4’-Methylenedianiline-d8 exerts its effects involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The deuterium atoms provide stability and can be used to study reaction kinetics and mechanisms .

Comparison with Similar Compounds

Uniqueness: 4,4’-Methylenedianiline-d8 is unique due to the presence of deuterium atoms, which makes it particularly useful in research applications involving isotopic labeling. This allows for detailed studies of reaction mechanisms and metabolic pathways, providing insights that are not possible with the non-deuterated form .

Properties

IUPAC Name

4-[(4-aminophenyl)methyl]aniline
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InChI

InChI=1S/C13H14N2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9,14-15H2
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InChI Key

YBRVSVVVWCFQMG-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)N)N
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Molecular Formula

C13H14N2, Array
Record name 4,4'-DIAMINODIPHENYLMETHANE
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Related CAS

25168-39-2, Array
Record name Benzenamine, 4,4′-methylenebis-, homopolymer
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DSSTOX Substance ID

DTXSID6022422
Record name 4,4'-Diaminobiphenyl methane
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Molecular Weight

198.26 g/mol
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Physical Description

4,4'-diaminodiphenylmethane appears as a tan flake or lump solid with a faint fishlike odor. May be toxic by inhalation or ingestion, and may be irritating to skin. Insoluble in water., Dry Powder; Other Solid; Pellets or Large Crystals, Pale-brown, crystalline solid with a faint, amine-like odor; [NIOSH], Solid, COLOURLESS-TO-PALE-YELLOW FLAKES WITH CHARACTERISTIC ODOUR. TURNS DARK ON EXPOSURE TO AIR., Pale-brown, crystalline solid with a faint, amine-like odor.
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Boiling Point

748 to 750 °F at 768 mmHg (NTP, 1992), 398 °C, BP: 257 °C at 18 mm Hg; 249-253 °C at 15 mm Hg; 232 °C at 9 mm Hg, at 102kPa: 398-399 °C, 748 °F
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Flash Point

430 °F (NTP, 1992), 220 °C, 428 °F (220 °C) (closed cup), 220 °C c.c., 430 °F, 374 °F
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Slightly sol in cold water. Very sol in alcohol, benzene, ether, Solubility (g/100mL solvent at 25 °C): 273.0 in acetone; 9.0 in benzene; 0.7 in carbon tetrachloride; 9.5 in ethyl ether; 143.0 in methanol; 0.1 in water, In water, 1.00X10+3 mg/L at 25 °C, 1 mg/mL at 25 °C, Solubility in water: poor, 0.1%
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Density

1.15 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.070 g/mL at 103 °C, 0.5 g/cm³, 1.15, 1.06 (Liquid at 212 °F)
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Vapor Density

6.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.8 (Air = 1), 6.8
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Vapor Pressure

1e-07 mmHg at 77 °F (calculated) (NTP, 1992), 0.0000002 [mmHg], 2.03X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 197 °C: 133, 0.0000002 mmHg at 77 °F, (77 °F): 0.0000002 mmHg
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Impurities

2,4-diaminodiphenylmethane isomer, up to 3%
Record name 4,4'-DIAMINODIPHENYLMETHANE
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Color/Form

Crystals from water or benzene, Tan flakes, lumps, or pearly leaflets from benzene, Plates or needles (water); plates (benzene), Light-brown crystals, Light tan to white crystalline solid

CAS No.

101-77-9, 1219795-26-2
Record name 4,4'-DIAMINODIPHENYLMETHANE
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Record name 4,4'-Methylenedianiline
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Record name 4,4'-methylenedianiline
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Record name 4,4'-METHYLENEDIANILINE-2,2',6,6',N,N,N',N'-D8, 98 ATOM % D, 98% CP
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Record name 4,4'-METHYLENEDIANILINE
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Record name 4,4'-DIAMINODIPHENYLMETHANE
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Record name 4,4'-METHYLENEDIANILINE
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Record name METHYLENEDIANILINE (4-4'-METHYLENEDIANILINE; MDA)
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Melting Point

197 to 198 °F (NTP, 1992), 92.5 °C, 91.5-92 °C, 198 °F
Record name 4,4'-DIAMINODIPHENYLMETHANE
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Record name 4,4'-DIAMINODIPHENYLMETHANE
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Record name 4,4'-Methylenedianiline
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Record name 4,4'-METHYLENEDIANILINE
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Record name METHYLENEDIANILINE (4-4'-METHYLENEDIANILINE; MDA)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 4,4'-Methylenedianiline
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0415.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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